1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but lacks the pyridin-2-yl group.
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-20-14(13-4-2-3-7-18-13)19-21(15(20)22)9-10-5-6-11(16)12(17)8-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBNYRFLKFFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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